1-(Cyclopropanesulfonyl)pyrrolidin-3-amine
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Overview
Description
1-(Cyclopropanesulfonyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C7H14N2O2S and a molecular weight of 190.26 g/mol This compound features a pyrrolidine ring substituted with a cyclopropanesulfonyl group and an amine group at the 3-position
Preparation Methods
The synthesis of 1-(Cyclopropanesulfonyl)pyrrolidin-3-amine typically involves the reaction of pyrrolidine derivatives with cyclopropanesulfonyl chloride under basic conditions. One common method includes the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Cyclopropanesulfonyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a thiol group.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Cyclopropanesulfonyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopropanesulfonyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The cyclopropanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
1-(Cyclopropanesulfonyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Cyclopropanesulfonyl derivatives: These compounds contain the cyclopropanesulfonyl group but may have different core structures, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of the cyclopropanesulfonyl group and the pyrrolidine ring, which imparts specific chemical and biological properties that are valuable in research and industrial applications.
Properties
Molecular Formula |
C7H14N2O2S |
---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
1-cyclopropylsulfonylpyrrolidin-3-amine |
InChI |
InChI=1S/C7H14N2O2S/c8-6-3-4-9(5-6)12(10,11)7-1-2-7/h6-7H,1-5,8H2 |
InChI Key |
RMHHNCDYTWTLMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(C2)N |
Origin of Product |
United States |
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